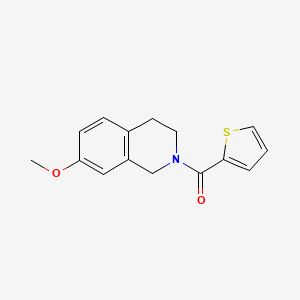
(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone, also known as MTM, is a synthetic compound that has been widely studied for its potential use in scientific research. MTM is a member of the isoquinoline family of compounds, which are known to have a range of biological activities, including anti-inflammatory and anti-cancer properties. In
作用机制
(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone is known to act as a dopamine receptor antagonist, which means that it blocks the activity of dopamine receptors in the brain. This mechanism of action is thought to underlie its ability to modulate dopamine-mediated behaviors and to reduce the symptoms of Parkinson's disease. (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in a range of cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone has been shown to have a range of biochemical and physiological effects in animal and cell-based studies. These effects include the modulation of dopamine-mediated behaviors, the inhibition of protein kinase C activity, and the induction of apoptosis (programmed cell death) in cancer cells. (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone has also been shown to have anti-inflammatory effects, which may be mediated through its inhibition of the NF-κB signaling pathway.
实验室实验的优点和局限性
One advantage of (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone as a research tool is its specificity for dopamine receptors, which allows researchers to selectively modulate dopamine-mediated behaviors without affecting other neurotransmitter systems. (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone also has a relatively low toxicity profile, making it a safe and effective tool for use in animal and cell-based studies. However, one limitation of (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone. One potential avenue of investigation is the development of more potent and selective dopamine receptor antagonists based on the structure of (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone. Another potential area of research is the use of (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone as a tool for studying the role of protein kinase C in cellular processes. Finally, (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone may have potential therapeutic applications in the treatment of Parkinson's disease and cancer, which could be explored through further preclinical and clinical studies.
合成方法
(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-thiophenecarboxylic acid with 2-amino-4-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to yield (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone. The purity of the final product can be improved through recrystallization or chromatography.
科学研究应用
(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone has been studied for its potential use in a range of scientific research applications, including as a tool for studying the role of dopamine receptors in the brain, as an inhibitor of protein kinase C, and as a potential treatment for Parkinson's disease. (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
属性
IUPAC Name |
(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-18-13-5-4-11-6-7-16(10-12(11)9-13)15(17)14-3-2-8-19-14/h2-5,8-9H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOOARKWYWZNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN(C2)C(=O)C3=CC=CS3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)
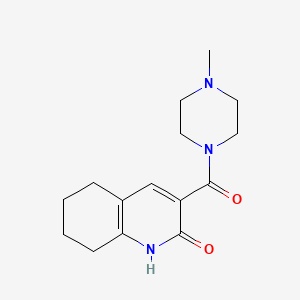
![3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7544760.png)
![[(1R,3S)-2,2-dichloro-3-(diphenylphosphinothioyloxymethyl)cyclopropyl]methoxy-diphenyl-sulfanylidene-lambda5-phosphane](/img/structure/B7544762.png)
![1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea](/img/structure/B7544771.png)
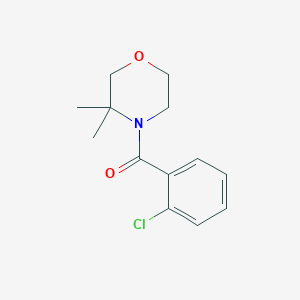
![N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide](/img/structure/B7544798.png)
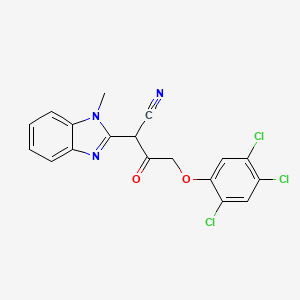
![N-[[4-[(dimethylamino)methyl]phenyl]methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7544815.png)
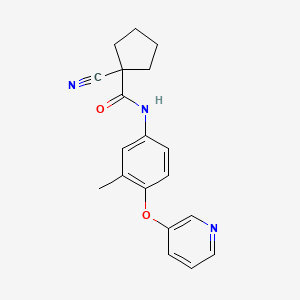

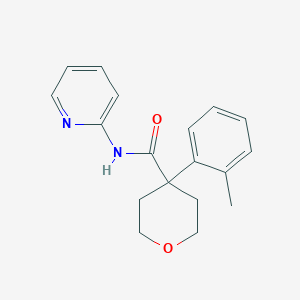
![2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile](/img/structure/B7544839.png)
